N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide
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Description
The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide" is a chemically synthesized molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the exact compound is not directly studied in the provided papers, similar compounds with benzamide moieties have been synthesized and evaluated for their biological properties, including anticancer and antibacterial activities .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves condensation reactions or other coupling methods. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . These methods could potentially be adapted for the synthesis of "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray diffraction studies can also provide detailed information about the crystal structure and molecular conformation, as seen in the study of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide . These techniques would be essential for the molecular structure analysis of "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide".
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be complex, involving various transformations. For example, the microbial degradation of N-(4-chlorphenyl)-benzoisothiazolone led to the formation of metabolites through reductive cleavage, methylation, and further oxidation . These types of reactions could be relevant to the metabolism and chemical behavior of "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide" in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. For instance, the crystal structure and hydrogen bonding patterns can impact the solubility and melting points of these compounds . The physical and chemical properties of "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide" would need to be empirically determined to understand its behavior in various environments.
Scientific Research Applications
Benzothiazoles and Thiophene Derivatives in Medicinal Chemistry
Benzothiazoles are recognized for their broad spectrum of biological activities, offering a foundation for medicinal chemistry innovations. They have been explored for various pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The benzothiazole skeleton is a key moiety in numerous biologically active compounds and drugs, such as Frentizole and Pramipexole, highlighting its significance in drug discovery and therapeutic applications (M. Rosales-Hernández et al., 2022); (Sumit et al., 2020).
Thiophene derivatives have been synthesized and evaluated for potential carcinogenicity, indicating their significance in understanding the chemical and biological behaviors of carcinogens and their analogues. This research underscores the importance of studying thiophene analogues for potential health impacts and therapeutic uses (J. Ashby et al., 1978).
Pharmacological Evaluation and Antitumor Activity
- Antitumor Activity : The review of benzothiazoles and their derivatives emphasizes their therapeutic potential, with specific focus on anticancer properties. These compounds have been explored for their effectiveness in inhibiting tyrosine kinase, topoisomerase, and inducing apoptosis through the activation of reactive oxygen species (ROS), presenting a promising avenue for cancer treatment (Nandini Pathak et al., 2019).
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c1-20-10-4-2-9(3-5-10)14(19)18-15-17-11(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYOQSCEWBERFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide |
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